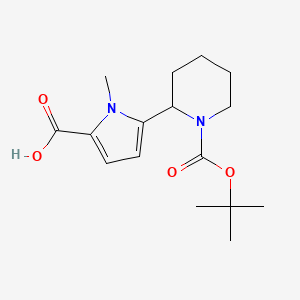

5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid

Beschreibung

5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a tert-butoxycarbonyl (Boc)-protected piperidine moiety at the 2-position and a methyl group at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzyme inhibitors or receptor modulators . Its Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid functionality allows for further derivatization via coupling reactions .

Eigenschaften

IUPAC Name |

1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)18-10-6-5-7-12(18)11-8-9-13(14(19)20)17(11)4/h8-9,12H,5-7,10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKYEDMRESBBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(N2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis. Biology: It can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The exact mechanism of action depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group can be removed under acidic conditions, revealing the free amine, which can then interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

Substituent Position Matters : Piperidine at the 2-yl position (target compound) vs. 4-yl () significantly alters conformational flexibility and target engagement.

Electron-Deficient Groups Enhance Reactivity : Fluorine () or selenium () substituents improve binding but may reduce synthetic yields.

Protecting Group Trade-offs : Boc offers ease of removal, while Fmoc () provides orthogonal protection but complicates purification .

Biologische Aktivität

5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

This structure includes a pyrrole ring, which is known for its biological significance, particularly in drug design.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit notable antimicrobial activities. A study focused on pyrrole-2-carboxamides demonstrated that modifications to the pyrrole ring can enhance anti-tuberculosis (TB) activity. Compounds similar to 5-(1-(tert-butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of bulky groups | Increased potency against TB |

| Electron-withdrawing substituents | Enhanced stability and activity |

| Replacement of small groups with larger ones | Improved interaction with target sites |

In particular, the presence of the tert-butoxycarbonyl group enhances solubility and bioavailability, making it a favorable modification in drug development .

Case Study 1: Antitubercular Activity

A series of pyrrole derivatives were synthesized and evaluated for their antitubercular activity. Among these, compounds with bulky substituents demonstrated significantly higher activity compared to those with smaller groups. For instance, a compound with an adamantyl group exhibited potency comparable to first-line anti-TB drugs like isoniazid .

Case Study 2: Target Identification

The mechanism of action for these compounds was explored through target identification studies. The compounds were tested against Mycobacterium smegmatis expressing wild-type and mutated variants of the mmpL3 gene from M. tuberculosis. The results confirmed that these pyrrole derivatives inhibit mycolic acid biosynthesis, a critical pathway for the survival of the bacteria .

Q & A

Basic: What are the recommended synthetic methodologies for preparing 5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid?

Answer:

The compound can be synthesized via multi-step reactions involving palladium-catalyzed couplings and Boc deprotection. For example, a two-step protocol may include:

Coupling Reaction : Use tert-butyl XPhos and palladium diacetate under inert atmosphere at 40–100°C in tert-butanol for 5.5 hours to assemble the pyrrole-piperidine backbone .

Deprotection : Treat the intermediate with aqueous HCl at 93–96°C for 17 hours to remove the Boc group .

Yields vary depending on reaction scale and purification methods (e.g., column chromatography or LC-MS-guided isolation) .

Advanced: How can reaction conditions be optimized to mitigate low yields during palladium-catalyzed coupling steps?

Answer:

Low yields in coupling steps often stem from catalyst poisoning or incomplete substrate activation. Optimization strategies include:

- Catalyst Screening : Test alternative ligands (e.g., XPhos vs. SPhos) to improve catalytic efficiency .

- Temperature Gradients : Perform reactions under reflux (100°C) to enhance reactivity while monitoring for decomposition via TLC or HPLC .

- Inert Atmosphere : Use degassed solvents and rigorous nitrogen purging to prevent oxidation of sensitive intermediates .

Evidence from analogous piperidine-pyrrole syntheses suggests cesium carbonate as a superior base for deprotonation .

Basic: What safety protocols are required for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk handling .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation exposure. The compound is classified as H315 (skin irritation) and H319 (eye irritation) .

- First Aid : In case of contact, rinse eyes with water for 15 minutes and seek medical attention. For skin exposure, wash thoroughly with soap and water .

Advanced: How does the Boc group influence the compound’s stability under acidic or basic conditions?

Answer:

The tert-butoxycarbonyl (Boc) group provides steric protection to the piperidine nitrogen but is labile under strong acids (e.g., HCl in dioxane) . Key considerations:

- Acidic Hydrolysis : Boc removal requires prolonged heating (e.g., 93–96°C for 17 hours with HCl) to avoid side reactions .

- Basic Conditions : The Boc group remains stable in weakly basic environments (e.g., K₂CO₃ in acetonitrile), enabling selective functionalization of other sites .

Storage at 2–8°C in anhydrous conditions prevents premature deprotection .

Basic: Which analytical techniques are most effective for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrole ring protons (δ 6.5–7.5 ppm) .

- LC-HRMS : Accurate mass analysis (e.g., [M+H]+ = calculated 319.40 g/mol) validates molecular formula .

- FTIR : Peaks at ~1680–1720 cm⁻¹ indicate carboxylic acid and Boc carbonyl stretches .

Advanced: How should researchers resolve discrepancies in reported synthetic yields across studies?

Answer:

Contradictory yields may arise from differences in:

- Catalyst Purity : Use freshly opened palladium catalysts to avoid deactivation .

- Workup Procedures : Compare extraction solvents (e.g., ethyl acetate vs. dichloromethane) and drying agents (MgSO₄ vs. Na₂SO₄) to identify optimal recovery .

- Scale Effects : Pilot small-scale reactions (e.g., 250 mg) before scaling up, as yields often decrease with larger batches due to mixing inefficiencies .

Advanced: What chromatographic methods are suitable for purifying this compound?

Answer:

- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve polar byproducts .

- Flash Chromatography : Employ silica gel and a 5–10% methanol/dichloromethane gradient for Boc-protected intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from analogs .

Basic: What are the acute toxicity profiles and disposal guidelines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.